2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone
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Overview
Description
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone is a complex organic compound that features a unique structure combining an indole ring, a thioether linkage, and a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone typically involves multiple steps:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Thioether Linkage: The indole derivative is then reacted with a thiol compound, such as 2,5-dimethylbenzylthiol, under basic conditions to form the thioether linkage.
Attachment of the Morpholino Group: Finally, the thioether intermediate is reacted with morpholine in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the morpholinoethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Nitrated or halogenated indole derivatives
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may interact with various biological targets, leading to potential therapeutic applications.
Medicine: Due to its potential biological activity, this compound could be explored for its effects on various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound’s unique structure may lend itself to applications in the development of new materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites, affecting metabolic pathways.
Interaction with Receptors: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.
DNA Intercalation: The indole moiety may intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
2-((1-(2,5-dimethylphenyl)-1H-indol-3-yl)thio)-1-morpholinoethanone: Similar structure but with a different substitution pattern on the benzyl group.
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-piperidinoethanone: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone is unique due to the combination of its indole, thioether, and morpholino moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-17-7-8-18(2)19(13-17)14-25-15-22(20-5-3-4-6-21(20)25)28-16-23(26)24-9-11-27-12-10-24/h3-8,13,15H,9-12,14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBRAHNRKKCZTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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